A Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The confluence of strained ring systems and heteroaromatic motifs has become a cornerstone of modern medicinal chemistry, yielding compounds with improved physicochemical properties and novel pharmacological profiles. 1-(Pyrimidin-4-yl)azetidin-3-amine is an exemplar of this strategy, merging the sp³-rich, conformationally rigid azetidine core with the hydrogen-bonding capabilities of the pyrimidine ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role as a molecular scaffold in drug development, with a particular focus on its application in designing selective G protein-coupled receptor (GPCR) agonists and kinase inhibitors. Methodologies for its synthesis and characterization are detailed to provide researchers with actionable, field-proven insights.
Core Molecular Profile
1-(Pyrimidin-4-yl)azetidin-3-amine is a bifunctional molecule featuring a primary amine on a strained four-membered azetidine ring, which is, in turn, N-substituted with a pyrimidine heterocycle. This unique arrangement provides a three-dimensional architecture that is increasingly sought after in drug design to "escape from flatland" and improve properties like solubility and metabolic stability.[1][2]
Chemical Identity and Properties
The fundamental properties of the hydrochloride salt of this compound are summarized below. The HCl salt is common for improving the handling and solubility of amine-containing compounds.
| Identifier | Value | Source |
| IUPAC Name | 1-(pyrimidin-4-yl)azetidin-3-amine; hydrochloride | [3] |
| CAS Number | 1384430-84-5 (for hydrochloride salt) | [3] |
| Molecular Formula | C₇H₁₁ClN₄ | [3] |
| Molecular Weight | 186.64 g/mol | [3] |
| Appearance | Powder | [3] |
| SMILES | C1C(CN1C2=NC=NC=C2)N.Cl | [3] |
| InChI Key | NRAWNKJYUMSYQH-UHFFFAOYSA-N | [3] |
Structural Rationale in Medicinal Chemistry
The value of this scaffold is derived from the distinct contributions of its two core components:
-
Azetidine Ring: This strained, four-membered ring imparts significant conformational rigidity.[1] Unlike more flexible linkers, the azetidine ring restricts the spatial orientation of the pendant amine and the pyrimidine ring, which can lead to higher binding affinity and selectivity for a biological target.[4] Its sp³-rich character also tends to improve solubility and metabolic stability compared to more aromatic systems.[1]
-
Pyrimidine Ring: As a bioisostere of other aromatic systems, the pyrimidine ring is a well-established pharmacophore. It contains hydrogen bond acceptors (the nitrogen atoms) that can engage in critical interactions with protein active sites.[5] Its connection to the azetidine nitrogen allows it to act as a versatile anchor or recognition element.
Synthesis and Chemical Reactivity
The synthesis of 1-(pyrimidin-4-yl)azetidin-3-amine and its analogs typically relies on established methodologies for forming carbon-nitrogen bonds, particularly nucleophilic aromatic substitution (SNA_r_).
General Synthesis Pathway
A common and efficient route involves the coupling of a protected 3-aminoazetidine derivative with an activated pyrimidine, such as 4-chloropyrimidine. The primary amine of the azetidine is typically protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the substitution to the secondary ring nitrogen.
Reactivity Profile
The molecule possesses two primary reactive sites:
-
Primary Amine (-NH₂): This group is nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or sulfonylation to build out molecular complexity and explore structure-activity relationships (SAR).
-
Pyrimidine Ring: While less reactive than the primary amine, the pyrimidine ring can undergo further substitution reactions, though this is less common once it is attached to the azetidine scaffold. The nitrogen atoms can also participate in hydrogen bonding or coordination with metal ions.
Applications in Drug Discovery
The 1-(pyrimidin-4-yl)azetidin-3-amine scaffold is a privileged structure found in molecules targeting a range of diseases, from neurological disorders to cancer.
Case Study: Non-imidazole Histamine H₃ Receptor Agonists
A seminal application of this scaffold is in the development of potent and selective histamine H₃ receptor (H₃R) agonists.[5][6] Historically, H₃R agonists were predominantly imidazole-based, mimicking the endogenous ligand histamine. However, the imidazole ring is associated with potential liabilities, such as inhibition of cytochrome P450 enzymes.[6]
Researchers discovered that the 4-(3-aminoazetidin-1-yl)pyrimidine moiety serves as an effective non-imidazole pharmacophore.[5] In this context:
-
The primary amine of the azetidine forms a key ionic interaction with a conserved aspartate residue (D1143.32) in the H₃R binding pocket.
-
The pyrimidine ring engages in a hydrogen bond with a glutamate residue (E2065.461), mimicking the interaction of the imidazole ring of histamine.[5]
This discovery led to the development of tool compounds with nanomolar potency and excellent CNS activity, demonstrating that the scaffold can effectively replicate the binding mode of endogenous ligands while offering a superior pharmacokinetic profile.[5]
Broader Potential as a Kinase Inhibitor Scaffold
The pyrimidine ring is a classic "hinge-binding" motif in many kinase inhibitors.[7][8] Analogues of 1-(pyrimidin-4-yl)azetidin-3-amine are actively explored as inhibitors for targets such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[7][8] In these applications:
-
The pyrimidine core anchors the molecule in the ATP-binding site of the kinase.
-
The azetidine-3-amine component serves as a 3D-oriented exit vector, allowing chemists to attach different functional groups that can impart selectivity, improve pharmacokinetic properties, or reach into adjacent pockets of the enzyme.[1]
Experimental Protocols & Characterization
The following protocols are generalized and should be adapted based on specific substrate and laboratory conditions.
Protocol: Synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine HCl
Objective: To synthesize the title compound via SNAr coupling followed by deprotection.
Materials:
-
tert-butyl azetidin-3-ylcarbamate
-
4-Chloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
4M HCl in 1,4-Dioxane
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Step 1: Coupling Reaction
-
To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in NMP, add 4-chloropyrimidine (1.1 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of starting material.
-
Causality: Heat is required to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
-
Step 2: Workup and Isolation of Intermediate
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate.
-
Validation: The intermediate should be a clean spot by TLC and show the expected mass in LC-MS analysis.
-
-
Step 3: Boc Deprotection
-
Dissolve the purified intermediate from Step 2 in a minimal amount of dichloromethane or methanol.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor by LC-MS until the starting material is consumed.
-
Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
-
Step 4: Isolation of Final Product
-
Concentrate the reaction mixture under reduced pressure.
-
Add Et₂O to the residue to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with cold Et₂O, and dry under vacuum to yield 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride as a solid.
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
Characterization Data (Expected)
-
¹H NMR: Expect signals corresponding to the pyrimidine protons (typically in the δ 8.0-9.0 ppm region), the azetidine ring protons (CH and CH₂ groups, often complex multiplets in the δ 3.5-5.0 ppm region), and a broad signal for the ammonium (-NH₃⁺) protons.
-
LC-MS: A high-purity sample should show a single major peak in the chromatogram with a corresponding mass-to-charge ratio ([M+H]⁺) consistent with the free base (C₇H₁₀N₄), which has a monoisotopic mass of approximately 150.09 Da.[9][10]
Conclusion
1-(Pyrimidin-4-yl)azetidin-3-amine is more than a simple chemical building block; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its inherent structural rigidity, three-dimensionality, and versatile functional handles make it a highly valuable starting point for developing selective and potent modulators of various biological targets. The proven success in creating non-imidazole H₃R agonists highlights its potential to solve long-standing challenges in drug design, particularly in overcoming the liabilities of traditional pharmacophores. As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles continues to grow, scaffolds like this will remain at the forefront of pharmaceutical innovation.
References
-
American Elements. 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride | CAS 1384430-84-5. [Link]
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
-
PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). [Link]
-
PubChemLite. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. [Link]
-
Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]
-
Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]
-
Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]
-
Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]
-
MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
van der Graaf, P. H., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. [Link]
-
Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]
-
Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C, RSC Publishing. [Link]
-
ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]
-
Egorov, M. P., et al. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
-
SpectraBase. N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. PubChemLite - 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
Caption: 2D structure of 1-(Pyrimidin-4-yl)azetidin-3-amine (Free Base).
